4,6-Dichloro-5-nitropyrimidine CAS number 4316-93-2 properties
4,6-Dichloro-5-nitropyrimidine CAS number 4316-93-2 properties
An In-depth Technical Guide to 4,6-Dichloro-5-nitropyrimidine (CAS: 4316-93-2)
This technical guide provides a comprehensive overview of 4,6-Dichloro-5-nitropyrimidine, a pivotal chemical intermediate for professionals in research, and drug development.
Core Properties and Data
4,6-Dichloro-5-nitropyrimidine is a yellow crystalline solid.[1][2] It is a versatile building block in the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals.[3][4]
Physicochemical Properties
The fundamental physicochemical properties of 4,6-Dichloro-5-nitropyrimidine are summarized below for quick reference.
| Property | Value | Citations |
| CAS Number | 4316-93-2 | [1][4][5][6][7][8][9][10][11][12] |
| Molecular Formula | C₄HCl₂N₃O₂ | [4][5][6][7][10][13][14] |
| Molecular Weight | 193.98 g/mol | [4][5][6][7][10] |
| Appearance | Yellow crystalline solid / White to off-white to pale brown solid | [1][4] |
| Melting Point | 100 - 103 °C | [2][4][6] |
| Boiling Point | 325.80 °C | [5] |
| Solubility | Sparingly soluble in water. Soluble in polar organic solvents like DMSO and DMF. Also soluble in Chloroform, Ethyl Acetate, Methanol, and Toluene. | [1][3][9] |
| Storage Conditions | Store at 0-8 °C or <-15°C. Keep container tightly closed in a well-ventilated place. | [4][5] |
Spectral Data
Spectral analysis is crucial for the identification and characterization of 4,6-Dichloro-5-nitropyrimidine.
| Spectral Data Type | Details | Citations |
| ¹H NMR | (DMSO-D6) δ 8.3 (s, 1H, Ar) | [2] |
| ¹³C NMR | Spectra available. | [14][15] |
| IR Spectrum | Spectra available (KBr disc, nujol mull, ATR-IR). | [1][10][14] |
| Mass Spectrum | Electron ionization mass spectrum available. | [1][15][16] |
Synthesis and Reactivity
4,6-Dichloro-5-nitropyrimidine is a key intermediate in organic synthesis.[2] Its reactivity is primarily defined by the two chlorine atoms and the nitro group attached to the pyrimidine (B1678525) ring, making it a versatile precursor for various derivatives.[3][4]
Experimental Protocol: Synthesis from 4,6-dihydroxy-5-nitropyrimidine (B14392)
A common laboratory-scale synthesis of 4,6-Dichloro-5-nitropyrimidine involves the chlorination of 4,6-dihydroxy-5-nitropyrimidine.[2][7]
Materials:
-
4,6-dihydroxy-5-nitropyrimidine (25 g, 160 mmol)
-
Phosphorus oxychloride (POCl₃) (96 mL, 1056 mmol)
-
Dimethylaniline (32.6 mL, 246 mmol)
-
Ice (300 g)
-
Ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
A suspension of 4,6-dihydroxy-5-nitropyrimidine in phosphorus oxychloride is prepared.[2]
-
Dimethylaniline is added to the suspension.[2]
-
The reaction mixture is heated in an oil bath at 125-130 °C for 1 hour.[2]
-
Excess phosphorus oxychloride is removed by evaporation.[2]
-
The residue is carefully poured onto ice, leading to the formation of a solid product.[2]
-
The solid is collected by filtration.[2]
-
The filtrate is extracted with ether.[2]
-
The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.[2]
-
The solvent is evaporated, and the resulting residue is purified by fast column chromatography using dichloromethane to yield the final product.[2]
This procedure typically affords the product in a 70% yield.[2]
Chemical Reactivity
The chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution, which allows for the introduction of various functional groups.[3] For instance, reactions with primary amines can lead to the formation of disubstituted dialkyl/arylamine pyrimidines.[17] The nitro group can also be a site for chemical modification, such as reduction to an amino group, further expanding the synthetic possibilities.[3]
Applications in Research and Development
The unique structural features of 4,6-Dichloro-5-nitropyrimidine make it a valuable compound in several high-stakes research and development areas.
-
Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of various pharmaceuticals.[4] Notably, it is an intermediate in the synthesis of Tenofovir, an antiviral drug used to treat HIV.[5] It is also used in developing treatments for bacterial infections and cancer.[4]
-
Agrochemicals: This compound is utilized in the formulation of herbicides and fungicides to protect crops.[1][4] Its mechanism of action in herbicidal applications involves the disruption of key enzymes and pathways essential for plant growth.[1]
-
Biochemical Research: Researchers use 4,6-Dichloro-5-nitropyrimidine in studies related to nucleic acid interactions, which aids in understanding genetic processes and identifying potential therapeutic targets.[4]
Safety and Handling
4,6-Dichloro-5-nitropyrimidine is considered hazardous and requires careful handling.[18]
| Hazard Information | Details | Citations |
| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1][8][14] |
| GHS Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P403+P233, P405. | [1][14] |
| Personal Protective Equipment | Wear protective gloves, clothing, eye, and face protection. Use in a well-ventilated area. | [1][18] |
| Toxicity | Toxic by inhalation, in contact with skin, and if swallowed. | [1] |
Visualized Data and Processes
To better illustrate the concepts discussed, the following diagrams have been generated.
References
- 1. guidechem.com [guidechem.com]
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- 5. 4,6-Dichloro-5-nitropyrimidine | 4316-93-2 | FD09665 [biosynth.com]
- 6. 4,6-ジクロロ-5-ニトロピリミジン ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 4,6-Dichloro-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 8. CAS # 4316-93-2, 4,6-Dichloro-5-nitropyrimidine - chemBlink [ww.chemblink.com]
- 9. usbio.net [usbio.net]
- 10. 4,6-Dichloro-5-nitropyrimidine(4316-93-2) IR Spectrum [m.chemicalbook.com]
- 11. chemwhat.com [chemwhat.com]
- 12. 4316-93-2 CAS MSDS (4,6-Dichloro-5-nitropyrimidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. 4,6-Dichloro-5-nitropyrimidine, 98% | Fisher Scientific [fishersci.ca]
- 14. 4,6-Dichloro-5-nitropyrimidine | C4HCl2N3O2 | CID 20312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. dev.spectrabase.com [dev.spectrabase.com]
- 16. spectrabase.com [spectrabase.com]
- 17. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03495J [pubs.rsc.org]
- 18. fishersci.com [fishersci.com]
